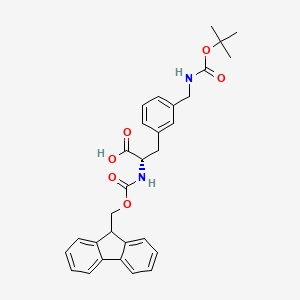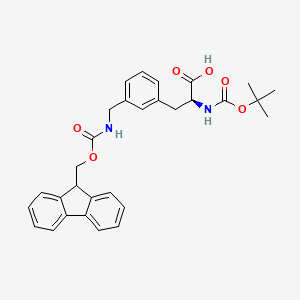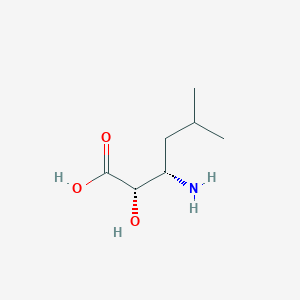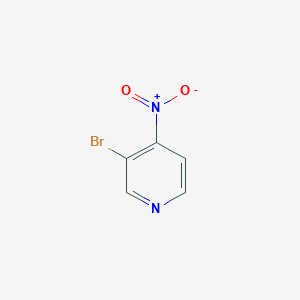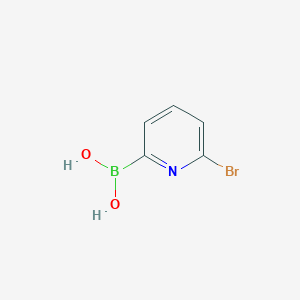![molecular formula C18H18N4O B1272093 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile CAS No. 885949-73-5](/img/structure/B1272093.png)
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is an organic compound with the molecular formula C18H18N4O. It is known for its unique structure, which includes a piperazine ring substituted with an aminobenzoyl group and a benzonitrile moiety.
科学的研究の応用
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
作用機序
The mechanism of action of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobenzoyl group can form hydrogen bonds with active sites of enzymes, while the piperazine ring can interact with receptor sites through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile
- 4-[4-(4-Methylphenyl)piperazin-1-yl]benzonitrile
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]benzonitrile
Uniqueness
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is unique due to the presence of both an aminobenzoyl group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
特性
IUPAC Name |
4-[4-(4-aminobenzoyl)piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-13-14-1-7-17(8-2-14)21-9-11-22(12-10-21)18(23)15-3-5-16(20)6-4-15/h1-8H,9-12,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGVZNAYCIKFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239370 |
Source


|
| Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-73-5 |
Source


|
| Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






